Daurismo, also known as glasdegib maleate, is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in cellular processes such as growth, differentiation, and repair. [] Glasdegib maleate has shown particular promise in preclinical and clinical research for its potential antineoplastic activity, particularly in hematological malignancies. []
While the provided texts do not delve into the detailed molecular structure of glasdegib maleate, one study mentions utilizing synthesis-aware generation to explore structural analogues of Daurismo. [] This suggests that researchers are actively investigating the structure-activity relationship of this compound to potentially enhance its efficacy and develop new derivatives. Detailed structural information could be found in publications specifically focused on its chemical synthesis or structural analysis.
Glasdegib maleate functions by targeting and binding to the smoothened (SMO) receptor. [] SMO is a transmembrane protein crucial for transducing signals within the Hedgehog (Hh) signaling pathway. [] By inhibiting SMO, glasdegib disrupts Hh pathway activity. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth. [] Therefore, glasdegib maleate's inhibition of the Hh pathway presents a potential therapeutic strategy for cancers driven by this signaling cascade.
Glasdegib maleate has been investigated for its potential in treating hematological malignancies. Preclinical studies have demonstrated its ability to enhance the sensitivity of leukemia cells to cytotoxic drugs. [] Specifically, glasdegib maleate, in combination with low-dose cytarabine (LDAC), has shown clinical activity in patients with acute myeloid leukemia (AML), particularly in elderly patients or those who cannot tolerate intensive chemotherapy. [, ] The BRIGHT AML 1003 study demonstrated a statistically significant improvement in overall survival in patients treated with the glasdegib maleate combination compared to LDAC alone. [, ]
Beyond its clinical applications, one study explores utilizing glasdegib maleate in "synthesis-aware generation of structural analogues." [] This approach aims to design new molecules with similar synthetic pathways to Daurismo, potentially leading to the discovery of novel compounds with improved therapeutic properties or different applications.
CAS No.: 433-68-1
CAS No.: 16851-21-1
CAS No.: 41383-84-0
CAS No.: 55387-45-6
CAS No.: 168974-05-8